molecular formula C20H16N4O2S B11016161 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B11016161
M. Wt: 376.4 g/mol
InChI Key: SIPTZVNBMQMWAD-UHFFFAOYSA-N
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Description

2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a thiadiazole ring and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include aniline derivatives, diethyl ethoxymethylenemalonate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiadiazole compounds .

Scientific Research Applications

2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined quinoline and thiadiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

2-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H16N4O2S/c25-17-12-15(14-8-4-5-9-16(14)21-17)19(26)22-20-24-23-18(27-20)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24,26)

InChI Key

SIPTZVNBMQMWAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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